Cas no 66161-52-2 ((Z)-octadec-9-enyl docosanoate)

(Z)-Octadec-9-enyl docosanoate is a high-purity ester compound formed by the reaction of (Z)-octadec-9-enol (oleyl alcohol) and docosanoic acid (behenic acid). This long-chain fatty acid ester exhibits excellent thermal stability and low volatility, making it suitable for applications requiring prolonged performance under elevated temperatures. Its molecular structure contributes to strong hydrophobic properties, enhancing its utility in lubricants, coatings, and cosmetic formulations where moisture resistance is critical. The compound’s compatibility with organic matrices and resistance to oxidation further support its use in specialty industrial and personal care products. Its well-defined composition ensures consistent performance in formulations demanding precise chemical properties.
(Z)-octadec-9-enyl docosanoate structure
66161-52-2 structure
Product name:(Z)-octadec-9-enyl docosanoate
CAS No:66161-52-2
MF:C40H78O2
Molecular Weight:591.04612
CID:963385
PubChem ID:6437101

(Z)-octadec-9-enyl docosanoate 化学的及び物理的性質

名前と識別子

    • (Z)-octadec-9-enyl docosanoate
    • [(Z)-octadec-9-enyl] docosanoate
    • (9Z)-octadec-9-en-1-yl docosanoate
    • Docosanoic acid, (9Z)-9-octadecen-1-yl ester
    • Docosanoic acid, (9Z)-9-octadecenyl ester
    • Oleyl behenate
    • 9Z-octadecenyl docosanoate
    • 3CNO1063QQ
    • SCHEMBL150251
    • (9Z)-9-Octadecen-1-yl docosanoate
    • 66161-52-2
    • (Z)-octadec-9-en-1-yl docosanoate
    • Q27257038
    • NS00055062
    • CHEBI:165697
    • UNII-3CNO1063QQ
    • EINECS 266-186-2
    • AOXNDJKHXBKZBT-ZZEZOPTASA-N
    • WE(18:1(9Z)/22:0)
    • DTXSID30886798
    • LMFA07010173
    • インチ: InChI=1S/C40H78O2/c1-3-5-7-9-11-13-15-17-19-21-22-23-24-26-28-30-32-34-36-38-40(41)42-39-37-35-33-31-29-27-25-20-18-16-14-12-10-8-6-4-2/h18,20H,3-17,19,21-39H2,1-2H3/b20-18-
    • InChIKey: AOXNDJKHXBKZBT-ZZEZOPTASA-N
    • SMILES: CCCCCCCCCCCCCCCCCCCCCC(=O)OCCCCCCCCC=CCCCCCCCC

計算された属性

  • 精确分子量: 590.60054
  • 同位素质量: 590.60018173g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 2
  • 重原子数量: 42
  • 回転可能化学結合数: 37
  • 複雑さ: 526
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 1
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 26.3Ų
  • XLogP3: 18.6

じっけんとくせい

  • PSA: 26.3

(Z)-octadec-9-enyl docosanoate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Larodan
45-2238-13-1g
Oleyl Behenate
66161-52-2 >99%
1g
€213.00 2025-03-07
Larodan
45-2238-9-100mg
Oleyl Behenate
66161-52-2 >99%
100mg
€69.00 2025-03-07

(Z)-octadec-9-enyl docosanoate 関連文献

(Z)-octadec-9-enyl docosanoateに関する追加情報

Introduction to (Z)-Octadec-9-enyl Docosanoate (CAS No. 66161-52-2)

(Z)-Octadec-9-enyl docosanoate, with the chemical identifier CAS No. 66161-52-2, is a specialized lipid compound that has garnered significant attention in the field of biochemical research and pharmaceutical development. This compound, characterized by its unique structural properties, exhibits a range of potential applications that span from industrial formulations to advanced biomedical studies. The molecular structure of (Z)-octadec-9-enyl docosanoate consists of a long-chain fatty acid ester, which contributes to its distinctive physicochemical properties and biological interactions.

The compound's chemical formula, C40H78O4, underscores its hydrophobic nature and the presence of double bonds in its fatty acid chains. These structural features are pivotal in determining its solubility, reactivity, and interaction with biological systems. Recent studies have highlighted the compound's role in lipid-based drug delivery systems, where its stability and biocompatibility make it an attractive candidate for encapsulating bioactive molecules.

In the realm of pharmaceutical research, (Z)-octadec-9-enyl docosanoate has been explored for its potential in modulating cellular processes. Its ability to interact with membrane lipids suggests applications in enhancing drug permeability across biological barriers. Furthermore, the compound's enantiomeric form, specifically the (Z)-configuration, has been studied for its unique pharmacological effects compared to its (E)-isomer. This distinction is critical in drug design, as enantiomers can exhibit different biological activities despite having identical chemical compositions.

Advanced spectroscopic techniques have been employed to elucidate the structural details of (Z)-octadec-9-enyl docosanoate. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) have revealed insights into its molecular dynamics and interactions with other biomolecules. These analytical methods are essential in confirming the compound's purity and assessing its suitability for various applications.

The industrial significance of CAS No. 66161-52-2 extends beyond pharmaceuticals. Its use in polymer chemistry has been investigated due to its ability to enhance the thermal stability and mechanical strength of certain materials. Additionally, researchers are exploring its potential as an additive in agrochemical formulations, where it could improve the efficacy of active ingredients by enhancing their absorption and retention in plant tissues.

The environmental impact of (Z)-octadec-9-enyl docosanoate has also been a focus of recent studies. Biodegradability tests have shown that under certain conditions, the compound can be metabolized by microbial ecosystems without significant toxicity. This finding is particularly relevant in developing sustainable formulations that minimize environmental footprint while maintaining high performance.

In conclusion, the multifaceted applications of (Z)-octadec-9-enyl docosanoate underscore its importance as a versatile chemical entity. From enhancing drug delivery systems to contributing to advanced material science, this compound represents a significant area of innovation. As research continues to uncover new possibilities, the potential uses of CAS No. 66161-52-2 are likely to expand, further solidifying its role as a cornerstone in biochemical and pharmaceutical advancements.

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